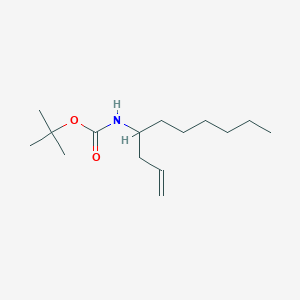

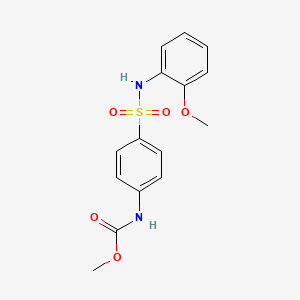

![molecular formula C12H13F3N2O3 B2424330 2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate CAS No. 860649-86-1](/img/structure/B2424330.png)

2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFB or TFB-MAM, and it is a derivative of the popular drug, modafinil. TFB-MAM has been shown to possess a wide range of biological and pharmacological properties, which make it an attractive candidate for research and development.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Regioselective Deprotection and Acylation : The synthesis of penta-N-protected polyamide derivatives with independently removable amino-protecting groups, including trifluoroacetyl, is discussed. These derivatives are useful for selective deprotection and subsequent acylation reactions, exemplifying the versatility of such compounds in chemical synthesis (Pak & Hesse, 1998).

- Mechanochemical Synthesis : Utilization of 1,1′-Carbonyldiimidazole (CDI) in mechanochemical preparation of carbamates, including N-methyl-O-benzyl carbamate, demonstrates an eco-friendly and sustainable method for synthesis. This approach highlights the efficiency of mechanochemistry in enhancing reactivity under mild conditions without the need for activation as in solution synthesis (Lanzillotto et al., 2015).

Catalysis and Reactions

- Palladium-Catalyzed Trifluoroethylation : Research on the direct introduction of a trifluoromethyl group into functionalized aromatic compounds, and the use of trifluoroethyl iodide (CF3CH2I) in palladium-catalyzed cross-coupling reactions, reveals significant potential for the creation of CF3CH2-containing products. This is relevant in medicinal chemistry and highlights the growing interest in incorporating fluorinated moieties into organic molecules for changing biological activities (Zhao & Hu, 2012).

Application in Material Science

- Polyester and Polyamide Synthesis : Olefin cross-metathesis of unsaturated fatty acid methyl ester (FAME) derived benzyl carbamates with methyl acrylate is used to create polyesters and polyamides. This process is significant for producing renewable polyesters and polyamides, showcasing an innovative approach in material science (Winkler & Meier, 2014).

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-[[4-(methylcarbamoyl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O3/c1-16-10(18)9-4-2-8(3-5-9)6-17-11(19)20-7-12(13,14)15/h2-5H,6-7H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEVUXADRITANL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

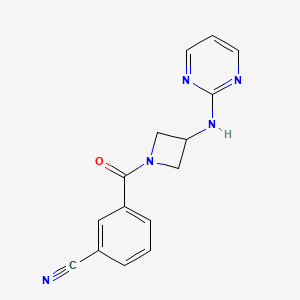

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)

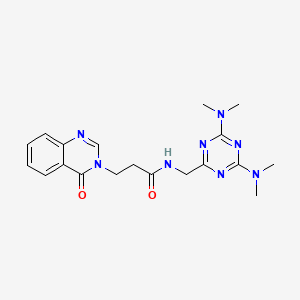

![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2424262.png)

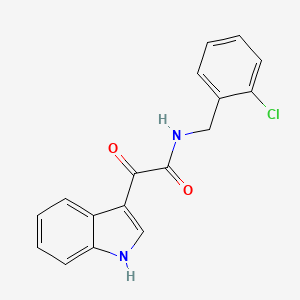

![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)

![Methyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2424268.png)